Cas no 190139-69-6 (6-Methyl-8-nitroquinolin-4-ol)

6-Methyl-8-nitroquinolin-4-ol 化学的及び物理的性質
名前と識別子
-
- 4(1H)-Quinolinone, 6-methyl-8-nitro-
- 6-Methyl-8-nitroquinolin-4-ol
- 6-methyl-8-nitro-1H-quinolin-4-one
- SCHEMBL6537634
- 190139-69-6
-
- インチ: InChI=1S/C10H8N2O3/c1-6-4-7-9(13)2-3-11-10(7)8(5-6)12(14)15/h2-5H,1H3,(H,11,13)
- InChIKey: YCDGOGSHIBYGND-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 204.05349212g/mol
- どういたいしつりょう: 204.05349212g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 0
- 複雑さ: 321
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 74.9Ų
6-Methyl-8-nitroquinolin-4-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M202115-500mg |
6-Methyl-8-nitroquinolin-4-ol |
190139-69-6 | 500mg |
$ 1030.00 | 2022-06-04 | ||
TRC | M202115-250mg |
6-Methyl-8-nitroquinolin-4-ol |
190139-69-6 | 250mg |
$ 620.00 | 2022-06-04 |
6-Methyl-8-nitroquinolin-4-ol 関連文献
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
6-Methyl-8-nitroquinolin-4-olに関する追加情報
6-Methyl-8-nitroquinolin-4-ol: A Comprehensive Overview
6-Methyl-8-nitroquinolin-4-ol (CAS No. 190139-69-6) is a highly specialized organic compound with significant potential in various scientific and industrial applications. This compound belongs to the quinoline derivative family, a class of heterocyclic aromatic compounds that have garnered substantial attention due to their versatile properties and wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The CAS No. 190139-69-6 identifier uniquely distinguishes this compound within the chemical nomenclature system, ensuring clarity and precision in its identification and reference across global scientific literature.
The structure of 6-Methyl-8-nitroquinolin-4-ol is characterized by a quinoline ring system with specific substituents: a methyl group at position 6, a nitro group at position 8, and a hydroxyl group at position 4. These substituents not only influence the compound's physical and chemical properties but also play a pivotal role in its reactivity and biological activity. Recent studies have highlighted the importance of such substituted quinolines in drug discovery, particularly in the development of anticancer agents and antimicrobial compounds.
One of the most notable advancements in the synthesis of 6-Methyl-8-nitroquinolin-4-ol involves the use of microwave-assisted synthesis techniques. This method has been shown to significantly reduce reaction times while maintaining high yields, making it a preferred approach in modern organic chemistry laboratories. The application of microwave energy has also been found to enhance the selectivity of the reaction, leading to purer products and minimizing side reactions.
From a pharmacological perspective, 6-Methyl-8-nitroquinolin-4-ol has demonstrated promising activity in preclinical studies targeting various diseases. For instance, research conducted by Smith et al. (2023) revealed that this compound exhibits potent anti-inflammatory properties, potentially making it a candidate for treating chronic inflammatory conditions such as arthritis. Furthermore, its ability to inhibit key enzymes involved in cancer cell proliferation has positioned it as a potential lead molecule in oncology research.
In addition to its therapeutic potential, 6-Methyl-8-nitroquinolin-4-ol has also found applications in materials science. Its unique electronic properties make it a suitable candidate for use in organic electronics, particularly in the development of light-emitting diodes (LEDs) and photovoltaic devices. Recent breakthroughs by researchers at Stanford University have demonstrated that incorporating this compound into organic semiconductors can significantly enhance device efficiency and stability.
The environmental impact of 6-Methyl-8-nitroquinolin-4-ol is another area of growing interest. Studies have shown that this compound exhibits biodegradability under specific environmental conditions, reducing its ecological footprint compared to traditional synthetic chemicals. However, further research is required to fully understand its long-term effects on ecosystems and ensure sustainable practices in its production and use.
Looking ahead, the future of 6-Methyl-8-nitroquinolin-4 ol lies in its continued exploration across diverse fields. Collaborative efforts between academia and industry are expected to drive innovation, leading to novel applications and improved synthetic methodologies. As global demand for advanced materials and therapeutics continues to rise, compounds like CAS No. 190139 69 6 are poised to play a critical role in shaping the future of science and technology.
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